molecular formula C22H20N4O2S B12029554 3-(3-Ethoxyphenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 613249-90-4

3-(3-Ethoxyphenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12029554
CAS No.: 613249-90-4
M. Wt: 404.5 g/mol
InChI Key: HKCMFQDFVXRMNV-OEAKJJBVSA-N
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Description

3-(3-Ethoxyphenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution Reactions: The ethoxyphenyl and methoxynaphthalenyl groups are introduced through nucleophilic substitution reactions.

    Condensation Reaction: The final step involves a condensation reaction between the triazole derivative and an aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(3-Ethoxyphenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3-Methoxyphenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
  • **3-(3-Ethoxyphenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

3-(3-Ethoxyphenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxynaphthalenyl groups provides distinct properties compared to other similar compounds.

Properties

CAS No.

613249-90-4

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H20N4O2S/c1-3-28-17-9-6-8-16(13-17)21-24-25-22(29)26(21)23-14-19-18-10-5-4-7-15(18)11-12-20(19)27-2/h4-14H,3H2,1-2H3,(H,25,29)/b23-14+

InChI Key

HKCMFQDFVXRMNV-OEAKJJBVSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)OC

Origin of Product

United States

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